molecular formula C9H8FNO3 B1302053 2-Acetamido-5-fluorobenzoic acid CAS No. 49579-56-8

2-Acetamido-5-fluorobenzoic acid

Cat. No.: B1302053
CAS No.: 49579-56-8
M. Wt: 197.16 g/mol
InChI Key: QNHDURZULPJHIT-UHFFFAOYSA-N
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Description

2-Acetamido-5-fluorobenzoic acid is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an acetamido group. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamido-5-fluorobenzoic acid can be synthesized through several methods. One common route involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then subjected to nitration, reduction, and hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetamido-5-fluorobenzoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-acetamido-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Acetamido-5-chlorobenzoic acid
  • 2-Acetamido-5-bromobenzoic acid
  • 2-Acetamido-5-iodobenzoic acid

Comparison: 2-Acetamido-5-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding interactions, making it a valuable tool in research and development .

Properties

IUPAC Name

2-acetamido-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHDURZULPJHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370973
Record name 2-acetamido-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49579-56-8
Record name 2-acetamido-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49579-56-8
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Synthesis routes and methods

Procedure details

To a flask containing acetic anhydride (60 mL) was slowly added 2-amino-5-fluorobenzoic acid (7.68 g, 0.05 mol) over 20 minutes and continued to stir over 2 hours at room temperature. The product was collected by filtration and allowed to dry to give 2-acetamido-5-fluorobenzoic acid (8.03 g, 82) as an off white solid.: m.p. 168°-170°; 1H NMR (400 MHz, DMSO-d6) δ 2.11 (s, 3H), 7.46 (dt, 1H), 7.65 (dd, 1H), 8.41 (dd, 1H), 10.83 (s, 1H); 13C NMR (100 MHz, DMSO-d6) δ 25.3, 117.1, 117.4, 119.3, 121.2, 121.4, 122.9, 137.6, 156.0, 158.4, 168.7, 168.9.
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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